3'-Bromo-3-(3,4-dimethylphenyl)propiophenone
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Description
3’-Bromo-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H17BrO . It has been used in the synthesis of various isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone consists of a bromophenyl group and a 3,4-dimethylphenyl group attached to a propiophenone backbone . The exact 3D conformer and other structural details can be found in databases like PubChem .Chemical Reactions Analysis
3’-Bromo-3-(3,4-dimethylphenyl)propiophenone has been used as a precursor in the synthesis of various compounds. For instance, it has been used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone include a molecular weight of 317.2 g/mol . More detailed properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Hydroxybenzoylphenyl Propanoic Acid Isomers
This compound is utilized in the synthesis of ortho-, meta-, and para-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . These isomers are significant due to their potential anti-inflammatory and analgesic properties. They are also studied for their role in inhibiting certain enzymes that are involved in inflammatory processes.
Production of Methylamino Propanones
Another application involves the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one . This compound is of interest in medicinal chemistry for its stimulant effects and is being researched for potential therapeutic applications.
Phthalocyanine-Fullerene Dyads
3’-Bromo-3-(3,4-dimethylphenyl)propiophenone is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads . These dyads are promising materials for organic photovoltaic cells due to their enhanced light absorption and charge transfer capabilities.
properties
IUPAC Name |
1-(3-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRQGLLSAAQUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644837 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(3,4-dimethylphenyl)propiophenone | |
CAS RN |
898779-14-1 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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